Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside)
Overview
Description
Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) is a glycosyloxyisoflavone, a type of isoflavone glycoside. It is derived from biochanin A, a naturally occurring isoflavone found in various plants such as red clover, soy, alfalfa sprouts, peanuts, and chickpeas . This compound is characterized by the presence of a malonyl group attached to the glucosyl moiety at the 6th position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) involves the enzymatic reaction where malonyl-CoA and biochanin A 7-O-beta-D-glucoside are used as substrates. The enzyme isoflavone-7-O-beta-glucoside 6"-O-malonyltransferase catalyzes the transfer of the malonyl group to the glucosyl moiety .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. it is likely that similar enzymatic processes are scaled up for industrial synthesis, utilizing bioreactors and optimized conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) can undergo various chemical reactions, including:
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield biochanin A and malonic acid.
Oxidation: The phenolic groups in the compound can be oxidized to quinones under oxidative conditions.
Reduction: The carbonyl group in the malonyl moiety can be reduced to an alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Biochanin A and malonic acid.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives of the malonyl moiety.
Scientific Research Applications
Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation and malonylation reactions.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Studied for its potential anti-cancer, anti-inflammatory, and antioxidant properties.
Mechanism of Action
The mechanism of action of Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) involves its interaction with various molecular targets and pathways:
Estrogen Receptors: Acts as a phytoestrogen, binding to estrogen receptors and modulating their activity.
Antioxidant Pathways: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Pathways: Inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Comparison with Similar Compounds
Biochanin A: The parent compound, lacking the malonyl group.
Genistein: Another isoflavone with similar estrogenic and antioxidant properties.
Daidzein: An isoflavone structurally similar to biochanin A but without the methoxy group.
Uniqueness: Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) is unique due to the presence of the malonyl group, which may enhance its solubility, stability, and bioactivity compared to its parent compound, biochanin A .
Properties
IUPAC Name |
3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O13/c1-34-12-4-2-11(3-5-12)14-9-35-16-7-13(6-15(26)20(16)21(14)30)37-25-24(33)23(32)22(31)17(38-25)10-36-19(29)8-18(27)28/h2-7,9,17,22-26,31-33H,8,10H2,1H3,(H,27,28)/t17-,22-,23+,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCBYTZZZFFKEN-RBZNUJCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415209 | |
Record name | Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34232-17-2 | |
Record name | Biochanin A 7-O-β-D-glucoside 6′′-O-malonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34232-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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